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molecular formula C15H14Cl2O2S B8304912 2,5-Dichloro-1-methoxy-3-((4-methoxybenzyl)sulfanyl)benzene

2,5-Dichloro-1-methoxy-3-((4-methoxybenzyl)sulfanyl)benzene

Cat. No. B8304912
M. Wt: 329.2 g/mol
InChI Key: HAMMQDSBLYENHT-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of DIPEA (5.77 mL), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (0.488 g), 1-bromo-2,5-dichloro-3-methoxybenzene (4.32 g) and (4-methoxyphenyl)methanethiol (2.47 mL) and toluene (100 mL) was added tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.773 g) at room temperature. The mixture was refluxed for 5 h. After cooling, water was added to the mixture and the mixture was extracted with EtOAc. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (5.66 g).
Name
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.773 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.Br[C:53]1[CH:58]=[C:57]([Cl:59])[CH:56]=[C:55]([O:60][CH3:61])[C:54]=1[Cl:62].[CH3:63][O:64][C:65]1[CH:70]=[CH:69][C:68]([CH2:71][SH:72])=[CH:67][CH:66]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C1(C)C=CC=CC=1>[Cl:62][C:54]1[C:53]([S:72][CH2:71][C:68]2[CH:69]=[CH:70][C:65]([O:64][CH3:63])=[CH:66][CH:67]=2)=[CH:58][C:57]([Cl:59])=[CH:56][C:55]=1[O:60][CH3:61] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
5.77 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.488 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
4.32 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)OC)Cl
Name
Quantity
2.47 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CS
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.773 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1SCC1=CC=C(C=C1)OC)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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